molecular formula C11H11NO3 B13146581 2-(5-Methoxy-1H-indol-4-YL)acetic acid

2-(5-Methoxy-1H-indol-4-YL)acetic acid

Cat. No.: B13146581
M. Wt: 205.21 g/mol
InChI Key: BDKSGZBNTKNKRG-UHFFFAOYSA-N
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Description

2-(5-Methoxy-1H-indol-4-YL)acetic acid is an organic compound that belongs to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(5-Methoxy-1H-indol-4-YL)acetic acid typically involves the reaction of methyl 2-nitrophenylacetic acid with formaldehyde, tetrabutylammonium iodide, and potassium carbonate in toluene. This reaction yields 2-(2-nitrophenyl)acrylate, which can be further processed to obtain the desired compound .

Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 2-(5-Methoxy-1H-indol-4-YL)acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

2-(5-Methoxy-1H-indol-4-YL)acetic acid has a wide range of scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of various indole derivatives, which are important in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its role in plant growth regulation and its potential as a plant hormone analog.

    Medicine: Research has shown that indole derivatives possess antiviral, anti-inflammatory, and anticancer properties, making this compound a valuable candidate for drug development.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 2-(5-Methoxy-1H-indol-4-YL)acetic acid involves its interaction with specific molecular targets and pathways. In biological systems, it can act as a ligand for various receptors, modulating their activity and leading to physiological effects. For example, in plants, it may mimic the action of natural auxins, promoting cell elongation and division .

Comparison with Similar Compounds

Uniqueness: 2-(5-Methoxy-1H-indol-4-YL)acetic acid is unique due to its specific substitution pattern on the indole ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C11H11NO3

Molecular Weight

205.21 g/mol

IUPAC Name

2-(5-methoxy-1H-indol-4-yl)acetic acid

InChI

InChI=1S/C11H11NO3/c1-15-10-3-2-9-7(4-5-12-9)8(10)6-11(13)14/h2-5,12H,6H2,1H3,(H,13,14)

InChI Key

BDKSGZBNTKNKRG-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C2=C(C=C1)NC=C2)CC(=O)O

Origin of Product

United States

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